N-(2-chlorobenzyl)-2-(6,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide
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Overview
Description
N-[(2-CHLOROPHENYL)METHYL]-2-(6,7-DIMETHOXY-4-METHYL-2-OXO-2H-CHROMEN-3-YL)ACETAMIDE is a complex organic compound that belongs to the class of coumarin derivatives. Coumarins are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a chlorophenyl group and a dimethoxy-methyl-oxochromenyl moiety, making it a unique and interesting subject for research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-CHLOROPHENYL)METHYL]-2-(6,7-DIMETHOXY-4-METHYL-2-OXO-2H-CHROMEN-3-YL)ACETAMIDE typically involves multiple stepsThe reaction conditions often include the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the reaction conditions, reduce waste, and improve the overall efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[(2-CHLOROPHENYL)METHYL]-2-(6,7-DIMETHOXY-4-METHYL-2-OXO-2H-CHROMEN-3-YL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially leading to new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to drive the reactions to completion .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of new compounds with different functional groups .
Scientific Research Applications
Chemistry: Used as a precursor for synthesizing other complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-[(2-CHLOROPHENYL)METHYL]-2-(6,7-DIMETHOXY-4-METHYL-2-OXO-2H-CHROMEN-3-YL)ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Coumarin: A simpler structure with similar biological activities.
Warfarin: A well-known anticoagulant with a coumarin core.
Dicoumarol: Another anticoagulant with a similar structure.
Uniqueness
N-[(2-CHLOROPHENYL)METHYL]-2-(6,7-DIMETHOXY-4-METHYL-2-OXO-2H-CHROMEN-3-YL)ACETAMIDE stands out due to its unique combination of functional groups, which may confer distinct biological activities and chemical properties compared to other coumarin derivatives .
Properties
Molecular Formula |
C21H20ClNO5 |
---|---|
Molecular Weight |
401.8 g/mol |
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-(6,7-dimethoxy-4-methyl-2-oxochromen-3-yl)acetamide |
InChI |
InChI=1S/C21H20ClNO5/c1-12-14-8-18(26-2)19(27-3)10-17(14)28-21(25)15(12)9-20(24)23-11-13-6-4-5-7-16(13)22/h4-8,10H,9,11H2,1-3H3,(H,23,24) |
InChI Key |
IBFRFRGTPMOTIQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=CC(=C(C=C12)OC)OC)CC(=O)NCC3=CC=CC=C3Cl |
Origin of Product |
United States |
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